molecular formula C20H30O3 B235951 17(18)-EpETE CAS No. 131339-23-6

17(18)-EpETE

Cat. No.: B235951
CAS No.: 131339-23-6
M. Wt: 318.4 g/mol
InChI Key: GPQVVJQEBXAKBJ-IXEYAUFLSA-N
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Description

17(18)-EpETE is an EpETE obtained by formal epoxidation of the 17,18-double bond of all-cis-5,8,11,14,17-icosapentaenoic acid. It has a role as a metabolite. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid. It is a conjugate acid of a 17,18-EETeTr(1-).
This compound, also known as 17, 18-eetetr, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.

Properties

CAS No.

131339-23-6

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(5E,8E,11E,14E)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3+,8-6+,11-9+,14-12+

InChI Key

GPQVVJQEBXAKBJ-IXEYAUFLSA-N

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCC1C(O1)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

physical_description

Solid

Synonyms

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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